TCV-309 chloride is a chemical compound recognized for its role as a potent and specific antagonist of platelet activating factor. This compound is particularly significant in the context of inhibiting platelet aggregation, which is crucial in various physiological and pathological processes. TCV-309 chloride has demonstrated efficacy in conditions such as anaphylactic shock and endotoxin-induced hypotension, making it a valuable subject of study in both biochemical research and potential therapeutic applications.
TCV-309 chloride belongs to the class of organic compounds characterized as amides and aromatic derivatives. Its classification as a platelet activating factor antagonist places it within a broader category of pharmacological agents that target inflammatory pathways.
The synthesis of TCV-309 chloride involves several intricate steps, typically starting from simpler organic molecules. The process includes:
While specific reaction conditions are proprietary, the synthesis generally requires controlled environments to optimize yields and purity. Industrial production methods may involve crystallization and purification techniques to meet pharmaceutical standards.
The molecular formula of TCV-309 chloride is , with a molecular weight of approximately 658.5 g/mol. The compound features complex structural components, including:
TCV-309 chloride can participate in various chemical reactions typical for organic compounds containing functional groups such as amides and aromatic rings:
The major products formed depend on the reagents and conditions used during these reactions.
TCV-309 chloride functions primarily by inhibiting the platelet activating factor receptor. This inhibition disrupts downstream signaling pathways associated with inflammation and platelet aggregation. Key molecular targets include:
TCV-309 chloride exhibits characteristics typical of large organic molecules, including:
Key chemical properties include:
Relevant data suggest that TCV-309 chloride maintains integrity under standard laboratory conditions but may be sensitive to extreme environments .
TCV-309 chloride has diverse applications across several fields:
TCV-309 chloride (chemical name: 3-bromo-5-[N-phenyl-N-[2-[2-(1,2,3,4-tetrahydro-2-isoquinolycarbonyloxy)ethyl]carbamoyl]ethyl]carbamoyl]-1-propylpyridinium chloride) is a synthetic platelet-activating factor (PAF) antagonist with the molecular formula C30H34BrClN4O4 and a molecular weight of 629.97 g/mol [1] [8]. Its structure features a quaternary ammonium pyridinium core, which is critical for ionic interactions with the PAF receptor’s binding pocket. The bromide substituent at the 3-position of the pyridinium ring enhances receptor affinity, while the tetrahydroisoquinoline moiety contributes to stereoselective binding [10]. The compound exists as a chloride salt, optimizing solubility and stability for pharmacological use.
TCV-309 chloride demonstrates moderate stability under physiological conditions. It requires storage at 4°C in a sealed, moisture-free environment to prevent degradation [1] [8]. Solubility studies reveal limited aqueous solubility but significant solubility in dimethyl sulfoxide (DMSO) (10 mM; 6.3 mg/mL). This property facilitates its use in in vitro assays, though DMSO solutions must be prepared fresh due to hygroscopic effects on stability [1] [4]. The compound maintains structural integrity for 6 months at –80°C and 1 month at –20°C when stored as a solid or in anhydrous DMSO [8].
Table 1: Physicochemical Properties of TCV-309 Chloride
Property | Value |
---|---|
Molecular Formula | C30H34BrClN4O4 |
Molecular Weight | 629.97 g/mol |
Appearance | Light yellow solid |
Solubility in DMSO | ≥6.3 mg/mL (10 mM) |
Storage Stability (Solid) | 4°C, dry conditions |
Storage Stability (DMSO) | –80°C (6 months); –20°C (1 month) |
The synthesis of TCV-309 chloride involves quaternization of a tertiary pyridine precursor with propyl bromide, followed by anion exchange to yield the chloride salt [1]. Key steps include:
Solid-phase extraction techniques ensure the removal of residual solvents and by-products, critical for pharmacological applications [8].
TCV-309 chloride acts as a specific and competitive PAF antagonist, binding reversibly to the G-protein-coupled PAF receptor (PAFR) [2] [7]. It occupies the same hydrophobic pocket as PAF (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine), preventing PAF-induced conformational changes in the receptor. This inhibition blocks downstream signaling pathways, including:
The compound’s affinity is attributed to van der Waals interactions between its bromophenyl group and the receptor’s transmembrane domain, along with ionic bonding via the quaternary ammonium group [7] [10].
TCV-309 chloride exhibits nanomolar potency across species:
Table 2: Comparative IC50 Values of TCV-309 Chloride
Biological Activity | Species | IC50 (nM) | Reference |
---|---|---|---|
[3H]PAF binding inhibition | Rabbit | 27 | [1] |
PAF-induced platelet aggregation inhibition | Rabbit | 33 | [7] |
PAF-induced platelet aggregation inhibition | Human | 58 | [4] |
Species-specific differences arise from variations in PAFR transmembrane domains. TCV-309’s potency exceeds earlier PAF antagonists (e.g., CV-3988 and WEB 2086) due to optimized steric bulk and charge distribution [7] [9].
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9